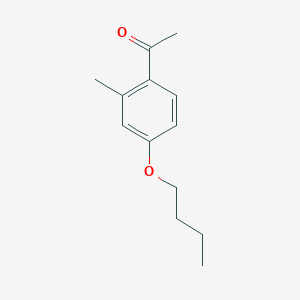

4'-Butoxy-2'-methylacetophenone

Description

4'-Butoxy-2'-methylacetophenone is an aromatic ketone derivative with a butoxy (-OBu) substituent at the para position and a methyl (-CH₃) group at the ortho position relative to the acetyl moiety.

Properties

IUPAC Name |

1-(4-butoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-5-8-15-12-6-7-13(11(3)14)10(2)9-12/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARBMUYMBZUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butoxy-2’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-butoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 4’-Butoxy-2’-methylacetophenone follows similar principles but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4’-Butoxy-2’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: 4’-Butoxy-2’-methylbenzoic acid.

Reduction: 4’-Butoxy-2’-methylphenylethanol.

Substitution: 4’-Butoxy-2’-methyl-3-chloroacetophenone.

Scientific Research Applications

4’-Butoxy-2’-methylacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4’-Butoxy-2’-methylacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- 4'-Hydroxy-2'-methylacetophenone: Hydroxy group at the para position .

- 4'-Methoxy-2'-methylacetophenone: Methoxy (-OMe) substituent .

- 4'-Methylacetophenone: Methyl group at para .

- 2-Bromo-4'-methoxyacetophenone: Bromo and methoxy substituents .

Substituent Impact :

- Lipophilicity : Butoxy > Methoxy > Hydroxy > Methyl (due to alkyl chain length and polarity) .

- Electron Effects : Butoxy and methoxy are electron-donating, activating the aromatic ring for electrophilic substitution, whereas bromo is electron-withdrawing .

Physicochemical Properties

*Estimated values for this compound are based on substituent trends.

Biological Activity

4'-Butoxy-2'-methylacetophenone, a member of the acetophenone family, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈O₂

- Molecular Weight : 210.28 g/mol

- CAS Number : 585477

The compound features a butoxy group at the para position and a methyl group at the ortho position relative to the acetophenone structure, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a natural antimicrobial agent, potentially reducing reliance on synthetic antibiotics.

Phytotoxic Effects

In agricultural research, this compound has been evaluated for its phytotoxic effects on various plant species. The compound showed variable effects depending on concentration and plant type.

| Plant Species | Concentration (mM) | Germination Inhibition (%) |

|---|---|---|

| Lactuca sativa | 0.1 | 20 |

| Allium cepa | 1.0 | 50 |

At lower concentrations, it sometimes stimulated germination, while higher concentrations consistently inhibited growth, indicating a dose-dependent response.

The biological activity of this compound appears to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : It has been suggested that the butoxy group enhances membrane permeability, leading to cell lysis in susceptible organisms.

- Phytohormonal Interaction : Its phytotoxic effects might be mediated through interference with plant growth regulators.

Study on Antimicrobial Activity

A recent study published in Journal of Applied Microbiology highlighted the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound could be developed into a natural preservative or therapeutic agent due to its low toxicity to human cells compared to traditional antibiotics .

Phytotoxicity Assessment

Another investigation focused on the phytotoxic effects on lettuce (Lactuca sativa) and onion (Allium cepa). Results indicated significant inhibition of seed germination at higher concentrations (1 mM), with implications for its use as a herbicide or growth regulator in agricultural settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.